3-acetyl-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
3-acetyl-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. Key structural attributes include:
- A 4-fluorophenyl substituent at position 2 of the triazolothiazole ring, which enhances lipophilicity and may influence target binding.
- A 3-acetylbenzene moiety, which may modulate electronic properties and metabolic stability.
Properties
IUPAC Name |
3-acetyl-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S2/c1-13(26)15-3-2-4-18(11-15)30(27,28)22-10-9-17-12-29-20-23-19(24-25(17)20)14-5-7-16(21)8-6-14/h2-8,11-12,22H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXONGDLQNCMXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-acetyl-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole and thiazole rings, followed by their coupling with the benzene sulfonamide moiety. Common reagents used in these reactions include hydrazine, sulfur, and various fluorinated aromatic compounds. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using reagents like sodium methoxide.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products
Scientific Research Applications
3-acetyl-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiazole rings play a crucial role in binding to these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Notes:
- Triazolothiazole vs.
- Fluorine Substitution : The 4-fluorophenyl group in the target compound improves lipophilicity (higher logP vs. sulfathiazole), which may enhance membrane permeability.
- Acetyl Group : The 3-acetylbenzene moiety introduces a ketone functional group absent in simpler sulfonamides, possibly reducing metabolic oxidation rates compared to alkyl chains.
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s higher logP (~3.2) suggests lower aqueous solubility than sulfathiazole (logP 0.5), necessitating formulation adjustments for bioavailability.
- Metabolic Stability : The acetyl group may slow hepatic oxidation compared to compounds with unsubstituted alkyl chains, though in vivo data are lacking.
- Synthetic Complexity : The triazolothiazole core requires multi-step synthesis, contrasting with simpler thiazole derivatives like sulfathiazole.
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